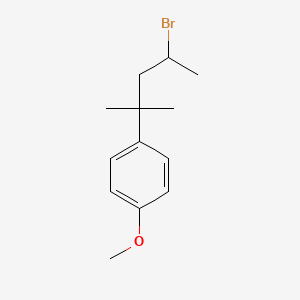
1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene typically involves the bromination of 2-methylpentane followed by a Friedel-Crafts alkylation reaction with 4-methoxybenzene. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 1-(4-Hydroxy-2-methylpentan-2-yl)-4-methoxybenzene.
Oxidation: Formation of 1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzoic acid.
Reduction: Formation of 1-(4-Methylpentan-2-yl)-4-methoxybenzene.
Scientific Research Applications
1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: A structurally related compound with a similar branched alkyl chain but lacking the bromine and methoxy groups.
4-(4-Bromo-2-methylpentan-2-yl)oxane: Another compound with a similar brominated alkyl chain but with an oxane ring instead of a benzene ring.
(1S,2S,4S)-4-[(4R)-4-Bromo-2-methylpentan-2-yl]-1,2-dimethylcyclohexane: A compound with a similar brominated alkyl chain but with a cyclohexane ring.
Uniqueness
1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene is unique due to the presence of both a bromine atom and a methoxy group on a benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-10(14)9-13(2,3)11-5-7-12(15-4)8-6-11/h5-8,10H,9H2,1-4H3 |
InChI Key |
ALNYFKGLSQUWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


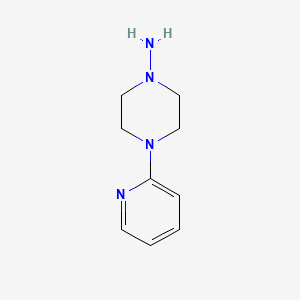
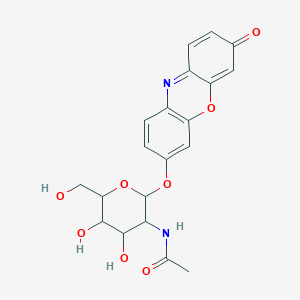
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)


![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
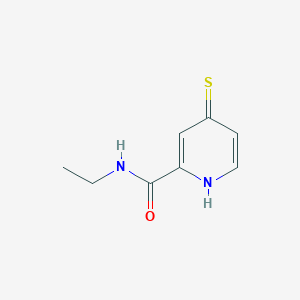
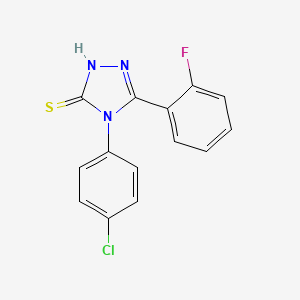

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)
